Cas no 26246-29-7 (4-Imino-4,5-dihydrothiazol-2-amine)

4-Imino-4,5-dihydrothiazol-2-amine structure
26246-29-7 structure
Product name:4-Imino-4,5-dihydrothiazol-2-amine
CAS No:26246-29-7
MF:C3H5N3S
Molecular Weight:115.1569
CID:268015
PubChem ID:152818

4-Imino-4,5-dihydrothiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 4-Imino-4,5-dihydrothiazol-2-amine
    • 2-imino-5H-1,3-thiazol-4-amine
    • 4-Thiazolamine,2,5-dihydro-2-imino-
    • 2-Amino-4-imino-2-thiazoline
    • 2-Amino-4-iminothiazole
    • 2-Amino-4-iminothiazoline
    • 2-Thiazolamine,4,5-dihydro-4-imino
    • 2-Thiazoline,2-amino-4-imino
    • 4-imino-4,5-dihydro-2-aminothiazole
    • 4-imino-4,5-dihydrothiazol-2-ylamine
    • 2-Thiazolamine, 4,5-dihydro-4-imino-
    • FT-0726171
    • DTXSID90180880
    • SCHEMBL3914063
    • ZDDYEEAGRWEWJX-UHFFFAOYSA-N
    • (4-imino-thiazol-2-yl)-amine
    • AKOS008965477
    • AKOS005207140
    • 26246-29-7
    • 4-Imino-4,5-dihydro-1,3-thiazol-2-amine
    • BRN 1099452
    • 2-Thiazoline, 2-amino-4-imino-
    • インチ: InChI=1S/C3H5N3S/c4-2-1-7-3(5)6-2/h1H2,(H3,4,5,6)
    • InChIKey: ZDDYEEAGRWEWJX-UHFFFAOYSA-N
    • SMILES: N=C1CSC(N)=N1

計算された属性

  • 精确分子量: 115.02000
  • 同位素质量: 115.02
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 128
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.2
  • トポロジー分子極性表面積: 87.5Ų

じっけんとくせい

  • 密度みつど: 1.78
  • Boiling Point: 211°Cat760mmHg
  • フラッシュポイント: 81.4°C
  • Refractive Index: 1.748
  • PSA: 87.53000
  • LogP: 0.26080

4-Imino-4,5-dihydrothiazol-2-amine Security Information

4-Imino-4,5-dihydrothiazol-2-amine 税関データ

  • 税関コード:2934100090
  • 税関データ:

    中国税関コード:

    2934100090

    概要:

    2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

4-Imino-4,5-dihydrothiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB597860-250mg
4-Iminothiazol-2-amine; .
26246-29-7
250mg
€209.10 2024-07-24
Apollo Scientific
OR450097-250mg
4-Iminothiazol-2-amine
26246-29-7
250mg
£95.00 2025-02-20
Apollo Scientific
OR450097-1g
4-Iminothiazol-2-amine
26246-29-7
1g
£295.00 2025-02-20
abcr
AB597860-1g
4-Iminothiazol-2-amine; .
26246-29-7
1g
€565.10 2024-07-24

4-Imino-4,5-dihydrothiazol-2-amine 関連文献

4-Imino-4,5-dihydrothiazol-2-amineに関する追加情報

4-Imino-4,5-dihydrothiazol-2-amine (CAS No: 26246-29-7) - A Key Intermediate in Modern Pharmaceutical Research

4-Imino-4,5-dihydrothiazol-2-amine, identified by its chemical abstracts service number CAS No: 26246-29-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the thiazole derivatives, a class of molecules widely recognized for their pharmacological significance. The presence of both an imino group and an amine functionality in its structure makes it a valuable scaffold for the synthesis of various bioactive molecules.

The structural motif of 4-Imino-4,5-dihydrothiazol-2-amine consists of a six-membered ring containing sulfur and nitrogen atoms, which is flanked by two amines at the 2-position and 4-position, respectively. This unique arrangement not only contributes to its chemical reactivity but also enhances its potential as a pharmacophore. The compound's ability to participate in hydrogen bonding and form stable complexes with biological targets makes it an attractive candidate for drug discovery efforts.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from thiazole scaffolds. The< strong>4-Imino-4,5-dihydrothiazol-2-amine molecule has been explored as an intermediate in the synthesis of various pharmacologically active compounds. Its imino group can undergo condensation reactions with aldehydes and ketones, while its amine functionalities can participate in Schiff base formation and other nucleophilic additions. These reactions allow for the creation of diverse molecular structures with potential therapeutic applications.

One of the most compelling aspects of 4-Imino-4,5-dihydrothiazol-2-amine is its role in the development of antimicrobial agents. Thiazole derivatives have long been recognized for their ability to disrupt bacterial cell wall synthesis and inhibit microbial growth. Researchers have leveraged the< strong>CAS No: 26246-29-7 compound to design molecules that exhibit potent activity against Gram-positive and Gram-negative bacteria. Recent studies have demonstrated that derivatives of this scaffold can interfere with essential bacterial processes such as DNA replication and protein synthesis, offering promising leads for new antibiotics.

The compound's potential extends beyond antimicrobial applications. Emerging research indicates that< strong>4-Imino-4,5-dihydrothiazol-2-amine may have utility in addressing inflammatory diseases. Inflammatory processes are often mediated by reactive oxygen species (ROS) and nitric oxide (NO), both of which can be targeted by thiazole derivatives. Preclinical studies have suggested that certain analogs of this compound can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings highlight the< strong>CAS No: 26246-29-7 molecule's potential as a lead compound for developing anti-inflammatory therapeutics.

In addition to its antimicrobial and anti-inflammatory properties, 4-Imino-4,5-dihydrothiazol-2-amine has shown promise in the area of anticancer research. Cancer cells often exhibit altered metabolic pathways that contribute to their uncontrolled growth and resistance to therapy. Thiazole derivatives have been investigated for their ability to disrupt these metabolic processes by targeting enzymes such as lactate dehydrogenase (LDH) and pyruvate kinase (PK). Researchers are exploring how modifications to the< strong>CAS No: 26246-29-7 core structure can enhance its potency and selectivity against cancer cell lines.

The synthesis of< strong>4-Imino-4,5-dihydrothiazol-2-amines, while challenging, has been refined through various methodologies. Traditional approaches involve cyclization reactions between appropriate precursors under controlled conditions. However, modern synthetic strategies have introduced more efficient and sustainable methods, including catalytic processes that minimize waste generation. These advancements not only improve yield but also align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

The biological evaluation of< strong>CAS No: 26246-29-7-derived compounds is another critical aspect of their development. High-throughput screening (HTS) techniques have enabled researchers to rapidly assess the activity of numerous derivatives against a wide range of biological targets. This approach has led to the identification of several lead compounds with promising pharmacological profiles. Further optimization through structure-based drug design (SBDD) and computer-assisted molecular modeling continues to refine these candidates into viable therapeutic agents.

The future prospects for< strong>4-Imino-4,5-dihydrothiazolamino acids-based therapeutics are exciting and multifaceted. As our understanding of disease mechanisms deepens, so too does our ability to design molecules that precisely target them. The< strong>CAS No: 26246-29-synthetic accessibilityof this scaffold ensures that it will remain a cornerstone in medicinal chemistry research for years to come.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:26246-29-7)4-Imino-4,5-dihydrothiazol-2-amine
A1220388
Purity:99%
はかる:1g
Price ($):335